molecular formula C7H3BrINS B8681265 7-Bromo-6-iodo-1,2-benzothiazole

7-Bromo-6-iodo-1,2-benzothiazole

Cat. No.: B8681265
M. Wt: 339.98 g/mol
InChI Key: VBBGYRGYSAHIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-6-iodo-1,2-benzothiazole is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their unique chemical properties and biological activities. The presence of both bromine and iodine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-iodo-1,2-benzothiazole typically involves the introduction of bromine and iodine atoms into the benzo[d]isothiazole ring. One common method is the halogenation of benzo[d]isothiazole derivatives using bromine and iodine reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride or copper(II) bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-iodo-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted benzo[d]isothiazoles.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and thioethers.

Scientific Research Applications

7-Bromo-6-iodo-1,2-benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-6-iodo-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-6-iodobenzo[d]isothiazole
  • 7-Bromo-6-fluorobenzo[d]isothiazole
  • 7-Iodo-6-methylbenzo[d]isothiazole

Uniqueness

7-Bromo-6-iodo-1,2-benzothiazole is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological properties

Properties

Molecular Formula

C7H3BrINS

Molecular Weight

339.98 g/mol

IUPAC Name

7-bromo-6-iodo-1,2-benzothiazole

InChI

InChI=1S/C7H3BrINS/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H

InChI Key

VBBGYRGYSAHIMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NS2)Br)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2-tert-butylsulfanyl-4-iodo-benzaldehyde oxime (1.0 g, 2.4 mmol) and p-toluenesulfonic acid (0.19 g, 1 mmol) in n-butanol (50 mL) were heated to reflux for 16 h. The reaction mixture was cooled and concentrated. Water (40 mL) was added to the residue, followed by saturated sodium bicarbonate solution. The mixture was extracted with dichloromethane (3×40 mL). The combined organic fractions were washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification of the residue by column chromatography (5% ethyl acetate:hexanes) afforded 0.23 g (28%) of the title compound as a solid. 1H NMR (300 MHz, CDCl3): δ 7.36 (d, J=7.8 Hz, 1H), 7.69 (d, J=7.8 Hz, 1H), 8.99 (s, 1H).
Name
3-bromo-2-tert-butylsulfanyl-4-iodo-benzaldehyde oxime
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
28%

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